molecular formula C12H7Cl3O B12669097 2,4',5-Trichlorodiphenyl ether CAS No. 65075-00-5

2,4',5-Trichlorodiphenyl ether

Cat. No.: B12669097
CAS No.: 65075-00-5
M. Wt: 273.5 g/mol
InChI Key: FZBSTAVCYOMFMD-UHFFFAOYSA-N
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Description

2,4’,5-Trichlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of three chlorine atoms attached to a diphenyl ether structure.

Preparation Methods

The synthesis of 2,4’,5-Trichlorodiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. Another method involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial production methods for 2,4’,5-Trichlorodiphenyl ether often involve the chlorination of diphenyl ether under controlled conditions. This process requires the use of chlorine gas and a catalyst, typically iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the diphenyl ether structure .

Chemical Reactions Analysis

2,4’,5-Trichlorodiphenyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acidic cleavage typically results in the formation of phenols and alkyl halides .

Mechanism of Action

The mechanism of action of 2,4’,5-Trichlorodiphenyl ether involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor, a protein involved in the regulation of various biological processes . This binding can lead to changes in gene expression and disrupt normal cellular functions. Additionally, the compound’s chlorinated structure allows it to interact with lipid membranes, potentially affecting membrane integrity and function .

Comparison with Similar Compounds

2,4’,5-Trichlorodiphenyl ether is part of a larger group of polychlorinated diphenyl ethers, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

The uniqueness of 2,4’,5-Trichlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.

Properties

CAS No.

65075-00-5

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

1,4-dichloro-2-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H

InChI Key

FZBSTAVCYOMFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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